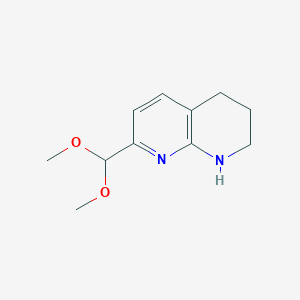

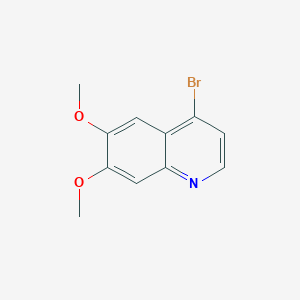

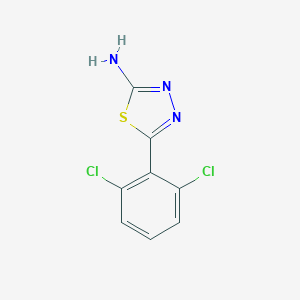

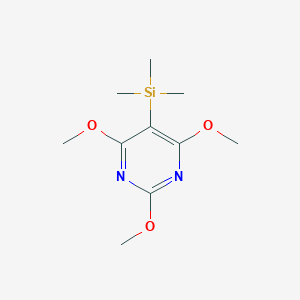

7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Vue d'ensemble

Description

The compound 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of the 1,8-naphthyridine family, which is a class of compounds known for their diverse chemical properties and biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on related naphthyridine derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves modifications of pyridine compounds. For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs was achieved through chemical modification of pyridine derivatives . Similarly, the known 1,8-naphthyridine-2,7-dicarboxaldehyde was prepared by SeO2 oxidation of 2,7-dimethyl-1,8-naphthyridine, which was assembled from an adaptation of the Skraup synthesis using 2-amino-6-methylpyridine and crotonaldehyde . These methods could potentially be adapted for the synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of nitrogen atoms within the ring system, which can participate in various non-covalent interactions. For example, supramolecular assemblies from 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acids were formed through strong classical hydrogen bonds and other noncovalent associations . These interactions are crucial in determining the molecular geometry and properties of the compounds.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a variety of chemical reactions. The reaction of naphthyridine derivatives with phenyllithium, for instance, resulted in monophenylated compounds, with the phenyllithium reacting in the 2-position . The reactivity of the dimethoxymethyl group in 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine could be explored in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. The electron spectroscopy on the charge transfer complex of a related naphthyridine compound revealed insights into the dielectric behavior and the effects of charge transfer interactions on core energy levels . Additionally, the anion recognition abilities of certain naphthyridine derivatives towards various anions were investigated using spectroscopic methods, indicating potential applications in ion sensing .

Applications De Recherche Scientifique

Applications in Dimetal Chemistry

- Ligand Utilization in Dimetal Chemistry: 1,8-naphthyridine derivatives, including compounds similar to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, have been used in dimetal chemistry. Their application is notable in the study of ligand disposition around Mo2 core and in building metallosupramolecular architectures (Bera, Sadhukhan, & Majumdar, 2009).

Crystal Structures and Luminescent Properties

- Zinc(II) Complexes with Luminescent Properties: The creation of zinc(II) complexes using 1,8-naphthyridine-based ligands has been explored. These complexes exhibit blue luminescent properties, suggesting potential use in materials science (Chen, Zhao, Gan, & Fu, 2008).

Hydrogen Bonded Supramolecular Networks

- Formation of Supramolecular Architectures: Research has demonstrated the role of 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound structurally related to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, in forming hydrogen-bonded supramolecular networks. These structures have implications in crystal engineering and design of new materials (Jin, Liu, Wang, & Guo, 2011).

Binding Affinity in DNA Duplexes

- Influence on Binding Affinity in DNA Duplexes: Studies have shown the impact of substituent modifications on the binding affinity of 2-amino-1,8-naphthyridines to cytosine in DNA duplexes. This research provides insights into the interactions of these compounds at the molecular level (Sato, Nishizawa, Yoshimoto, Seino, Ichihashi, Morita, & Teramae, 2009).

Synthesis and Photoluminescent Properties

- Tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) Complexes: The synthesis and photoluminescent properties of certain rhenium(I) complexes using 7-amino-1,8-naphthyridine derivatives have been investigated. These findings could contribute to the development of new luminescent materials (Zuo, Fu, Che, & Cheung, 2003).

Catalytic Activities and Ligand Design

- Transition-Metal Complexes: Naphthyridine-based ligands have been used to synthesize various transition-metal complexes. These complexes have applications in catalysis and material science (Liu, Pan, Wu, Wang, & Chen, 2013).

Enantioselective Hydrogenation

- Ruthenium-Catalyzed Hydrogenation: Research has developed a method for the asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral cationic ruthenium diamine complexes. This offers a new approach for preparing chiral heterocyclic building blocks (Ma, Chen, Liu, He, & Fan, 2016).

Photo- and Electrochemical Properties

- Photo- and Electrochemical Properties: Novel 7-substituted naphthyridine derivatives have been synthesized, exhibiting fluorescent emission and oxidation potentials. This has implications for their use in photophysical applications (Chiba, Doi, & Inouye, 2009).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.

Orientations Futures

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, a comprehensive literature search and possibly experimental studies would be needed.

Propriétés

IUPAC Name |

7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h5-6,11H,3-4,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTPPUNNCIHOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC2=C(CCCN2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590322 | |

| Record name | 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

CAS RN |

204452-91-5 | |

| Record name | 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)